8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine
Overview
Description
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine, also known as DMBOA, is a bicyclic amine that has been the subject of a variety of scientific research studies. DMBOA is a derivative of the amino acid alanine, and is a common component of many plant-derived alkaloids, peptides, and proteins. This versatile compound has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicine.
Scientific Research Applications
Polymerization and Copolymer Applications
8-oxa-6-azabicyclo[3.2.1]octan-7-one, a related compound, undergoes anionic polymerization to form hydrophilic polyamides with acyllactam-type growable chain ends. These polyamides can be used as activators in the polymerization of other substances, like 2-pyrrolidone, to form block copolymers with unique thermal behavior and crystallization characteristics (Hashimoto, Sumitomo, & Shinoda, 1988).
Pharmaceutical Relevance
A study demonstrated the use of sequential intermolecular and transannular, intramolecular palladium-catalyzed hydroamination of cycloheptatriene with primary aromatic amines, benzylic amines, and beta-phenethylamines. This reaction produces tropene (8-azabicyclo[3.2.1]octene) frameworks, which are relevant in pharmaceutical contexts (Sakai, Ridder, & Hartwig, 2006).
Oligomerization Research
The cationic oligomerization of bicyclic oxalactam (a similar compound to 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine) has been studied. This process involves unique oligomerization steps different from common lactams, leading to distinct structural features in the resultant oligomers (Hashimoto & Sumitomo, 1984).
Catalysis and Coordination Compounds
N-substituted derivatives of a structurally similar compound have been synthesized and used in the preparation of coordination compounds with metals like palladium, copper, and nickel. These compounds have potential applications in catalysis and material science (Grošelj et al., 2004).
Synthesis of Marine Natural Products
Research on the synthesis of tricyclic epoxy alcohols and aminated derivatives from 8-oxabicyclo[3.2.1]oct-6-en-3-ones has implications in the study of marine natural products, offering insights into complex chemical structures and biological activities (Proemmel, Wartchow, & Hoffmann, 2002).
properties
IUPAC Name |
8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2)7(10)6-4-3-5-11-8(6)9/h6-8H,3-5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFAIAKOQFPEKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C1OCCC2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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